2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide
Overview
Description
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects. This compound inhibits the production of nitric oxide, a molecule involved in inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for tubulin. This compound selectively binds to the colchicine-binding site on tubulin, making it a useful tool for studying microtubule dynamics. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its effects on microtubule dynamics in more detail, particularly in relation to its binding to the colchicine-binding site. Additionally, further research could be done to investigate the potential toxicity of this compound and its effects on normal cells.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for tubulin and anti-cancer and anti-inflammatory properties make it a useful tool for studying microtubule dynamics and potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.
Scientific Research Applications
2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-11-5-6-13-14(7-11)21-16(20-13)23-9-15(22)19-12-4-2-1-3-10(12)8-18/h1-7H,9H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBANAOYKCNVEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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